[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
Overview
Description
“[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol” is a chemical compound with the CAS Number: 1400540-67-1. Its molecular weight is 223.32 . The IUPAC name for this compound is (4-propyl-2- (1H-pyrrol-1-yl)-1H-1lambda3-thiazol-5-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N2OS/c1-2-5-9-10(8-14)15-11(12-9)13-6-3-4-7-13/h3-4,6-7,14-15H,2,5,8H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.Physical and Chemical Properties Analysis
The compound is a solid . It should be stored at a temperature between 28 C .Scientific Research Applications
Molecular Aggregation and Solvent Effects
The study of molecular aggregation in similar thiazolyl compounds has revealed that the solvent type significantly impacts the aggregation processes. Spectroscopic studies on compounds with thiazolyl and pyrrol units show changes in fluorescence emission spectra and circular dichroism (CD) spectra in various solvents, indicating solvent-induced aggregation effects. These findings suggest potential research applications in understanding solvent effects on molecular aggregation processes, particularly for compounds with thiazolyl and pyrrol units like "[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol" (Matwijczuk et al., 2016).
Self-condensation Reactions
Research on N-substituted thienopyrrolyl methanols, which share structural similarities with the compound , demonstrates their ability to undergo self-condensation reactions. This property could be utilized in synthesizing bis(thienopyrrolyl)methanes, indicating applications in the synthesis of complex organic molecules (Torosyan et al., 2018).
Novel Synthetic Routes to Pyrrolocinnolinones
The reduction of acylpyrroles has been explored to synthesize pyrrolo[1,2-b]cinnolin-10-one ring systems. Research shows potential synthetic applications in creating novel pyrrolocinnolinones, highlighting the versatility of pyrrol and thiazol-based compounds in synthesizing heterocyclic ring systems (Kimbaris & Varvounis, 2000).
Quantum Chemical Calculations and Docking Studies
Quantum chemical calculations and molecular docking studies on thiazolyl pyrazole derivatives reveal insights into their molecular structures, electronic properties, and potential biological interactions. Such studies underscore the compound's relevance in pharmaceutical research, particularly in designing molecules with specific biological activities (Viji et al., 2020).
Antimicrobial Activity
Research on novel thiazolyl pyrazole and benzoxazole compounds has shown significant antimicrobial activities. This suggests that "this compound" could have potential applications in developing antimicrobial agents, given its structural similarity to these active compounds (Landage et al., 2019).
Properties
IUPAC Name |
(4-propyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-2-5-9-10(8-14)15-11(12-9)13-6-3-4-7-13/h3-4,6-7,14H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXBULBLMRRZAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=N1)N2C=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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